molecular formula C20H36O6 B12578865 Acetic acid;6-ethenyltetradec-7-yne-1,5-diol CAS No. 645615-27-6

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol

Cat. No.: B12578865
CAS No.: 645615-27-6
M. Wt: 372.5 g/mol
InChI Key: HAPNTFHJVPKOEL-UHFFFAOYSA-N
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Description

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H24O3 This compound is characterized by the presence of an acetic acid group, an ethylene group, and a tetradec-7-yne-1,5-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-ethenyltetradec-7-yne-1,5-diol can be achieved through several synthetic routes. One common method involves the reaction of tetradec-7-yne-1,5-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;6-ethenyltetradec-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with the formula CH3COOH.

    Tetradec-7-yne-1,5-diol: A diol with a triple bond at the seventh carbon position.

    Ethylene glycol: A diol with the formula C2H6O2.

Uniqueness

Acetic acid;6-ethenyltetradec-7-yne-1,5-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

645615-27-6

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

acetic acid;6-ethenyltetradec-7-yne-1,5-diol

InChI

InChI=1S/C16H28O2.2C2H4O2/c1-3-5-6-7-8-9-12-15(4-2)16(18)13-10-11-14-17;2*1-2(3)4/h4,15-18H,2-3,5-8,10-11,13-14H2,1H3;2*1H3,(H,3,4)

InChI Key

HAPNTFHJVPKOEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(C=C)C(CCCCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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